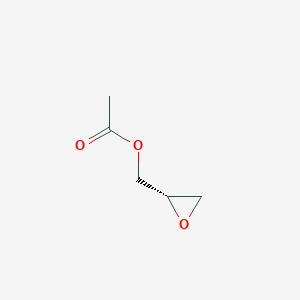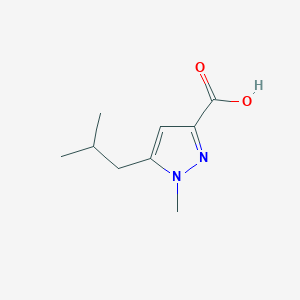
3-(3-メチル-1,2,4-オキサジアゾール-5-イル)安息香酸メチル
説明
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound has been extensively studied for its unique properties and potential benefits in scientific research.
科学的研究の応用
抗菌活性
1,2,4-オキサジアゾール部分を有する化合物は、強力な抗菌特性で知られています。 これは、耐性菌株に対抗するために新しい抗生物質を開発する上で重要な、さまざまな細菌や真菌に対する活性を示しています .
抗炎症および鎮痛効果
オキサジアゾールコアは、抗炎症および鎮痛効果と関連付けられています。 これは、3-(3-メチル-1,2,4-オキサジアゾール-5-イル)安息香酸メチルを、特に副作用の少ないオピオイドの代替となる可能性のある、新しい鎮痛剤の開発の候補にします .
抗がんの可能性
3-(3-メチル-1,2,4-オキサジアゾール-5-イル)安息香酸メチルを含むオキサジアゾールは、抗がん研究で有望な結果を示しています。 それらは、がん細胞のさまざまな細胞プロセスを阻害し、新規の化学療法薬の開発につながる可能性があります .
抗ウイルス用途
1,2,4-オキサジアゾールの構造モチーフは、その抗ウイルス能力について研究されてきました。 この研究は、特に急速に変異するウイルスや新たなウイルスの脅威に対する治療法を探す上で関連しています .
抗糖尿病活性
研究により、オキサジアゾール誘導体が糖尿病の管理に役立つ可能性があることが示されています。 それらは、世界中の糖尿病患者数の増加に伴い大きな関心事となっている血糖値の制御に対する新しいアプローチを提供する可能性があります .
抗けいれん特性
1,2,4-オキサジアゾール核は、抗けいれん特性とも関連付けられています。 これは、3-(3-メチル-1,2,4-オキサジアゾール-5-イル)安息香酸メチルが、てんかんやその他のけいれん性疾患の治療に使用できることを示唆しています .
心臓血管用途
一部のオキサジアゾール誘導体は、抗高血圧効果などの心臓血管特性を有することが判明しています。 これは、この化合物が高血圧症および関連する心臓血管疾患の管理に使用される可能性を開きます .
中枢神経抑制活性
1,2,4-オキサジアゾール構造を持つ化合物は、その中枢神経抑制活性について調査されてきました。 これは、不安、不眠症、およびその他のCNS障害に対する新しい治療法につながる可能性があります .
作用機序
Target of Action
The primary targets of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate are currently unknown. This compound is a specialty product used for proteomics research applications
Biochemical Pathways
As a specialty product for proteomics research applications , it may be involved in various biochemical processes
Result of Action
As a compound used in proteomics research , it may have diverse effects on cellular processes
生化学分析
Biochemical Properties
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to inhibit certain enzymes, which can alter metabolic pathways and affect cellular functions. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The nature of these interactions often involves binding to the active site of the enzyme, leading to inhibition or modulation of enzyme activity .
Cellular Effects
The effects of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate on cells are diverse and depend on the cell type and concentration of the compound. In general, it has been found to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can induce apoptosis by activating caspase pathways. Additionally, it can modulate the expression of genes involved in cell cycle regulation, thereby affecting cell proliferation .
Molecular Mechanism
At the molecular level, Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate exerts its effects through various mechanisms. One of the primary mechanisms is the inhibition of enzyme activity by binding to the active site. This binding can lead to conformational changes in the enzyme, rendering it inactive. Additionally, the compound can interact with DNA and RNA, affecting gene expression and protein synthesis. These interactions can result in the upregulation or downregulation of specific genes, thereby influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects. Studies have shown that Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to the compound has been associated with changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate vary with different dosages in animal models. At low doses, the compound may exhibit therapeutic effects, such as anti-inflammatory or anticancer properties. At high doses, it can cause toxic or adverse effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range results in maximal therapeutic benefit without significant toxicity .
Metabolic Pathways
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism. The compound can undergo oxidation, reduction, and conjugation reactions, leading to the formation of metabolites. These metabolic processes can affect the compound’s bioavailability and efficacy .
Transport and Distribution
The transport and distribution of Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes via passive diffusion or active transport mechanisms. Once inside the cell, it can bind to intracellular proteins, affecting its localization and accumulation. These interactions can influence the compound’s activity and function .
Subcellular Localization
Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate exhibits specific subcellular localization patterns. It can be targeted to various cellular compartments, including the nucleus, mitochondria, and endoplasmic reticulum. The compound’s localization is often directed by targeting signals or post-translational modifications. These localization patterns can affect the compound’s activity and function, influencing cellular processes such as gene expression and energy metabolism .
特性
IUPAC Name |
methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c1-7-12-10(16-13-7)8-4-3-5-9(6-8)11(14)15-2/h3-6H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RCWCQJAHRPNWBF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NOC(=N1)C2=CC(=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70640215 | |
| Record name | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
921938-57-0 | |
| Record name | Methyl 3-(3-methyl-1,2,4-oxadiazol-5-yl)benzoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70640215 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-Bromo-4-(trifluoromethyl)benzo[d]thiazole](/img/structure/B1604301.png)
![6-Methyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B1604303.png)




![4-Methyl-3,4-dihydro-2h-pyrido[3,2-b][1,4]oxazine-7-carbaldehyde](/img/structure/B1604309.png)





